3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine
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Overview
Description
3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine is a complex organic compound that features an imidazole ring, a piperidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyridazine core. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and piperidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- 3-(1-甲基-1H-咪唑-3-鎓-3-基)丙烷-1-磺酸内盐 .
Uniqueness
What sets 3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921606-80-6 |
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Molecular Formula |
C19H21N5O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-imidazol-1-yl-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine |
InChI |
InChI=1S/C19H21N5O/c1-15-3-2-4-17(13-15)25-16-7-10-23(11-8-16)18-5-6-19(22-21-18)24-12-9-20-14-24/h2-6,9,12-14,16H,7-8,10-11H2,1H3 |
InChI Key |
RRCKJQMBMBSBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
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